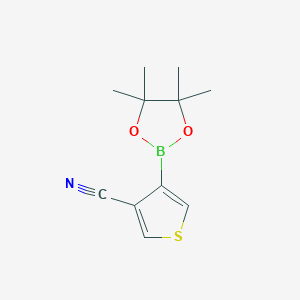4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile
CAS No.: 1073354-61-6
Cat. No.: VC2817297
Molecular Formula: C11H14BNO2S
Molecular Weight: 235.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1073354-61-6 |
|---|---|
| Molecular Formula | C11H14BNO2S |
| Molecular Weight | 235.11 g/mol |
| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile |
| Standard InChI | InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)9-7-16-6-8(9)5-13/h6-7H,1-4H3 |
| Standard InChI Key | HXVZWNQWHLJIAI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2C#N |
Introduction
Chemical Identity and Nomenclature
Structural Classification and Naming Conventions
The compound of interest belongs to a family of thiophene derivatives containing both a boronic ester (pinacol) group and a nitrile functional group. Available research reveals that the most documented related compounds are 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 916454-59-6) and 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carbonitrile (CAS 463336-26-7) . These compounds share the core structural features of the queried molecule but differ in the position of substitution on the thiophene ring. The chemical names follow the IUPAC nomenclature system, specifying the position of substituents on the thiophene ring.
Structural Features and Chemical Representation
These compounds consist of a thiophene core structure with a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at either the 2- or 5-position and a nitrile (carbonitrile) group at the 3-position. This combination of functional groups creates a versatile molecule with both electron-donating and electron-withdrawing properties, contributing to its utility in synthetic chemistry. The molecular structure incorporates a sulfur-containing heterocycle (thiophene) connected to a boron-containing cyclic ester, creating a molecule with distinctive reactivity patterns useful in various coupling reactions.
Physical and Chemical Properties
Detailed Property Profile
The following table summarizes the key properties of the related thiophene-boronic ester compounds:
Synthesis and Preparation
Synthetic Routes and Methodologies
Applications and Utility
Role in Chemical Synthesis
The 5-substituted analog serves as "a versatile building block in chemical synthesis, offering a unique combination of reactivity and versatility" . These compounds facilitate the efficient construction of complex molecular structures through their participation in key cross-coupling reactions, particularly Suzuki-Miyaura couplings. The presence of the boronic ester group provides a reactive handle for carbon-carbon bond formation with various halogenated substrates, while the nitrile group offers opportunities for further functionalization or serves as a directing group in subsequent transformations.
Development Applications
The versatility of these compounds extends to various development fields:
-
Pharmaceutical intermediates: Used in the synthesis of bioactive compounds and drug candidates
-
Materials science: Building blocks for conjugated systems and functional materials
-
Agrochemical development: Precursors for crop protection agents
-
Chemical library creation: Valuable components for diversity-oriented synthesis
Their utility in enabling "stereocontrolled transformations" highlights their importance in creating complex structures with precise spatial arrangements of atoms, a critical consideration in drug development and materials with specific physical properties .
Research Context and Applications
Current Research Utilization
These thiophene derivatives play important roles in multiple research contexts:
-
Synthetic methodology development: Testing grounds for new coupling reactions and functionalization strategies
-
Drug discovery programs: Building blocks for heterocyclic drug scaffolds
-
Materials research: Components in electronic and optical materials development
-
Structure-activity relationship studies: Probes for understanding molecular interactions
Compatibility with Synthetic Methods
A particularly valuable feature of these compounds is their "compatibility with a diverse range of synthetic methods and functional groups" . This versatility enables their incorporation into various synthetic schemes without the need for extensive protective group manipulations or specialized reaction conditions. Their ability to participate in selective transformations makes them efficient tools for constructing molecular complexity from relatively simple starting materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume